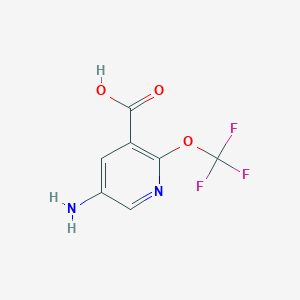
5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid is a heterocyclic organic compound that contains a pyridine ring substituted with an amino group, a trifluoromethoxy group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-(trifluoromethoxy)pyridine, followed by reduction to introduce the amino group. The carboxylic acid group can be introduced through carboxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of starting materials and reagents is crucial to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols .
Applications De Recherche Scientifique
5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-(trifluoromethyl)pyridine: Similar structure but lacks the carboxylic acid group.
5-Amino-2-(trifluoromethoxy)benzoic acid: Similar functional groups but different ring structure.
5-Amino-2-(trifluoromethoxy)phenol: Contains a phenol group instead of a carboxylic acid.
Uniqueness
5-Amino-2-(trifluoromethoxy)-3-pyridinecarboxylic acid is unique due to the combination of its functional groups and the pyridine ring structure. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
1221172-09-3 |
|---|---|
Formule moléculaire |
C7H5F3N2O3 |
Poids moléculaire |
222.12 g/mol |
Nom IUPAC |
5-amino-2-(trifluoromethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-5-4(6(13)14)1-3(11)2-12-5/h1-2H,11H2,(H,13,14) |
Clé InChI |
KYUBYGNVXAVYBO-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=C1C(=O)O)OC(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


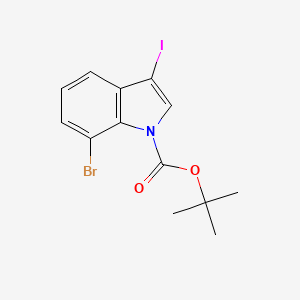
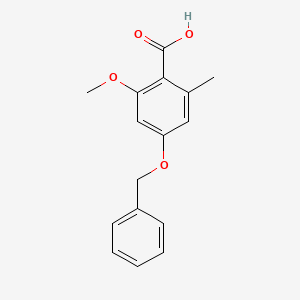
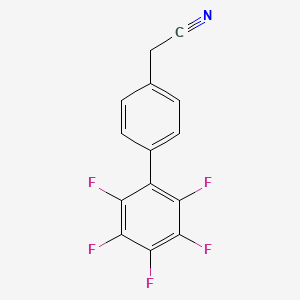
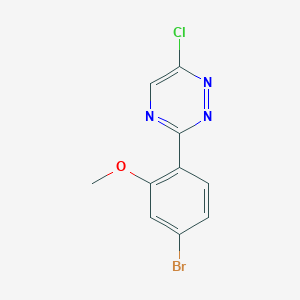
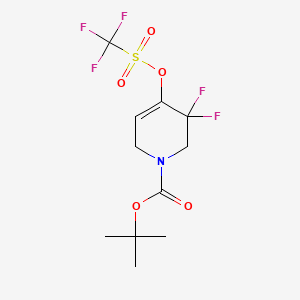

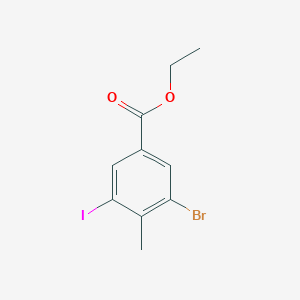
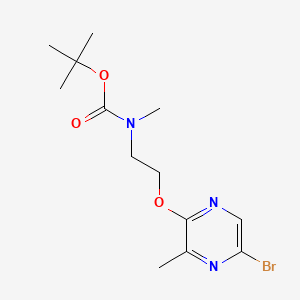
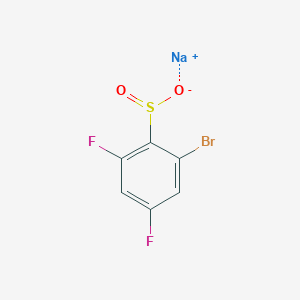

![1-Oxa-7-azaspiro[4.4]nonane;hemi(oxalic acid)](/img/structure/B13920878.png)
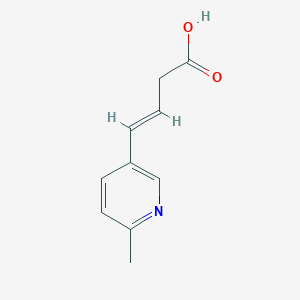
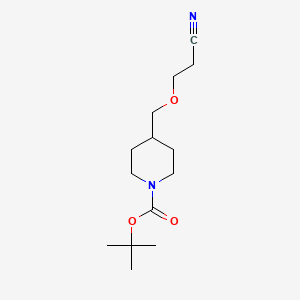
![5-methoxy-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13920893.png)
